

Introduction: A Strategic Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene*

CAS No.: 1033202-63-9

Cat. No.: B1390509

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1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1245644-01-3) is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifecta of substituents—a reactive bromine atom, a modulating fluorine atom, and a property-enhancing trifluoromethoxy group—positions it as a highly valuable and versatile synthetic intermediate.

The bromine atom serves as a key synthetic handle, readily participating in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The fluorine and trifluoromethoxy groups, both strongly electron-withdrawing, profoundly influence the molecule's electronic properties, reactivity, and, crucially, the physiological characteristics of its derivatives. The trifluoromethoxy (-OCF₃) group, in particular, is a prized feature in drug design.^{[1][2][3][4]} It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters for developing effective therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this important chemical scaffold.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. However, we can compile its core identity and infer properties from closely related analogs.

Table 1: Core Properties of **1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene** and Related Isomers

Property	Value / Description	Source
IUPAC Name	1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene	N/A
CAS Number	1245644-01-3	N/A
Molecular Formula	C ₇ H ₃ BrF ₄ O	PubChem[5]
Molecular Weight	259.00 g/mol	PubChem[5]
Appearance	Expected to be a colorless to pale yellow liquid	Inferred from analogs[6]
Boiling Point	~168-169 °C (for a trifluoromethyl analog)	ChemBK[7]
Density	~1.6-1.7 g/mL at 25 °C (for related isomers)	Sigma-Aldrich, ChemBK[7][8][9]
Solubility	Miscible with common organic solvents like THF, methanol	Inferred from analogs[6]

Spectroscopic Characterization

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The signals will exhibit complex splitting patterns (coupling) due to interactions with each other and with the ¹⁹F nucleus.
- ¹⁹F NMR:** Two signals are anticipated. One sharp quartet for the -OCF₃ group (due to coupling with the carbon, though often appearing as a singlet in proton-decoupled spectra) and one multiplet for the fluorine atom on the ring, which will couple to the adjacent aromatic protons and potentially show through-space coupling to the -OCF₃ group.
- ¹³C NMR:** The spectrum will display seven distinct signals. The carbon attached to the bromine will be downfield, and the carbon attached to the trifluoromethoxy group will appear

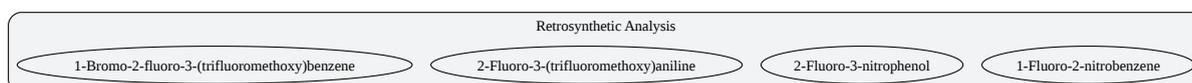
as a quartet due to C-F coupling.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M^+) due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction, governed by the directing effects of the groups already present on the ring.^[10] A specific, published protocol for **1-bromo-2-fluoro-3-(trifluoromethoxy)benzene** is not readily available; therefore, a plausible synthetic route is proposed based on established organofluorine chemistry principles.

A logical retrosynthetic approach would involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction to install the bromine atom, as this is often a mild and effective final step.



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Proposed Forward Synthesis Protocol

This multi-step protocol illustrates how the target compound could be constructed, explaining the rationale at each stage.

Step 1: Trifluoromethoxylation of 2-Fluorophenol The synthesis could begin with commercially available 2-fluorophenol. The trifluoromethoxy group can be installed via reaction with a suitable reagent like CF_3I in the presence of a copper catalyst or via a more complex process involving the conversion of the phenol to a chlorodifluoromethoxy intermediate followed by fluorination. For the purpose of this guide, we will consider a direct, albeit challenging, trifluoromethylation of the corresponding xanthate ester. A more classical approach involves

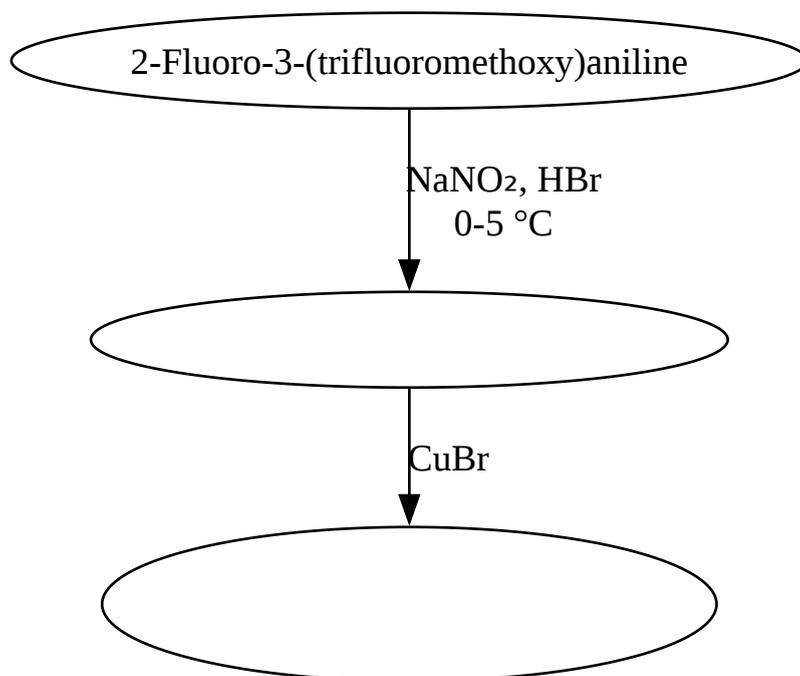
creating the trifluoromethoxy group from a precursor like 3-aminophenol, which can be converted to 1-bromo-3-(trifluoromethoxy)benzene via bromination and deamination.[11]

Step 2: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene The next step is the regioselective introduction of a nitro group, which will later be converted to the amine needed for the Sandmeyer reaction. The -F and -OCF₃ groups are both ortho-, para-directing. However, the -OCF₃ group is generally a stronger activator than -F. The position meta to both groups (position 5) and the position ortho to the fluorine and para to the -OCF₃ (position 4) are the most likely sites of nitration. Careful control of reaction conditions (e.g., using HNO₃/H₂SO₄ at low temperatures) would be critical to achieve the desired isomer.

Step 3: Reduction of the Nitro Group The nitro group of the desired isomer, 1-Fluoro-5-nitro-2-(trifluoromethoxy)benzene, is reduced to an amine. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid reduction (e.g., SnCl₂ in HCl).[12]

Step 4: Sandmeyer Reaction This is the final and key step.

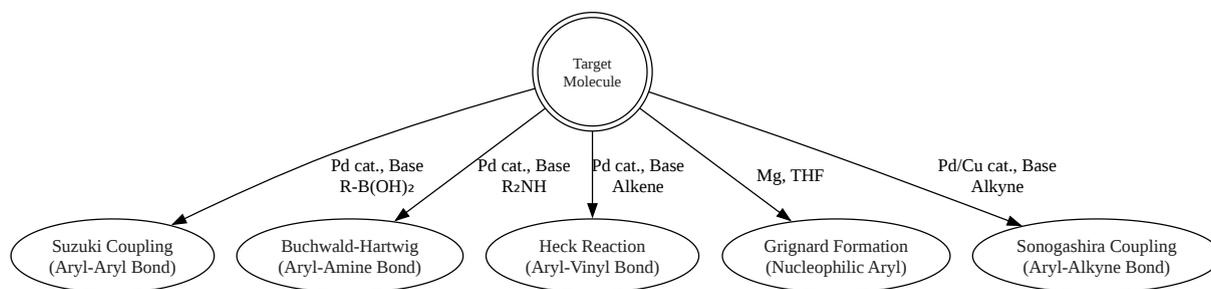
- **Diazotization:** The resulting 4-Fluoro-3-(trifluoromethoxy)aniline is treated with a cold solution of sodium nitrite (NaNO₂) in a strong acid (like HBr or H₂SO₄) to form the diazonium salt. This reaction must be kept at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
- **Bromination:** The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing N₂ gas and installing the bromine atom onto the aromatic ring to yield the final product. The phenol that can form as a byproduct is suppressed by the acidic conditions.[13]



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Reactivity Profile and Synthetic Utility

The synthetic value of **1-bromo-2-fluoro-3-(trifluoromethoxy)benzene** lies in the orthogonal reactivity of its functional groups.



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- **Cross-Coupling Reactions:** The C-Br bond is the primary site of reactivity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials synthesis.^[6]
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form biaryl structures.
 - **Buchwald-Hartwig Amination:** Reaction with amines to form substituted anilines.
 - **Heck Reaction:** Reaction with alkenes to form substituted styrenes.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to create aryl alkynes.
- **Lithiation and Grignard Formation:** The bromine can be exchanged with lithium (using reagents like n-BuLi) or magnesium to form a highly reactive organometallic species. This intermediate can then be quenched with a wide range of electrophiles to install new functional groups.
- **Influence of -F and -OCF₃ Groups:** The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic aromatic substitution.^[1] Conversely, they make the ring more susceptible to nucleophilic aromatic substitution (S_NAr), although the fluorine atom is typically a better leaving group than hydrogen in such reactions.

Applications in Drug Discovery

The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates.^[14]

- **Metabolic Stability:** The C-F bonds in the -OCF₃ group are exceptionally strong, making it highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profiles.^[1]
- **Lipophilicity:** The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for drug absorption and distribution to the target site.^[1]

- **Target Binding:** The strong electron-withdrawing nature of the group alters the electronic distribution of the aromatic ring, which can influence hydrogen bonding and electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[15]
- **Bioisosterism:** The trifluoromethoxy group can be used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune steric and electronic properties while improving metabolic stability.[16]

Building blocks like **1-bromo-2-fluoro-3-(trifluoromethoxy)benzene** are therefore highly sought after for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related compounds provides essential guidance.[17][18][19]

- **GHS Hazard Classification (Anticipated):** Based on analogs like 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, the compound should be treated as:
 - Harmful if swallowed, in contact with skin, or if inhaled.[5]
 - Causing skin irritation and serious eye irritation.[5]
 - Potentially causing respiratory irritation.[5]
- **Handling Precautions:**
 - Work in a well-ventilated area, preferably within a chemical fume hood.[17]
 - Avoid all personal contact, including inhalation of vapors or mists.[17]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17]
 - Keep containers tightly sealed when not in use.[19]

- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[19]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - In all cases of exposure, seek immediate medical advice.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a strategically designed chemical building block with significant potential. Its value is derived from the synergistic combination of a versatile synthetic handle (bromine) and two powerful modulating groups (fluorine and trifluoromethoxy). The trifluoromethoxy group, in particular, imparts properties that are highly desirable in the development of new pharmaceuticals. Understanding the synthesis, reactivity, and safe handling of this compound enables researchers to fully exploit its potential in creating next-generation molecules for a wide range of scientific applications.

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